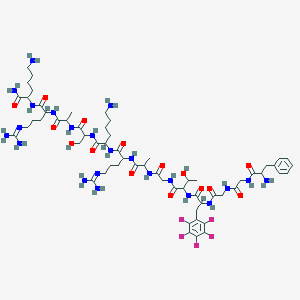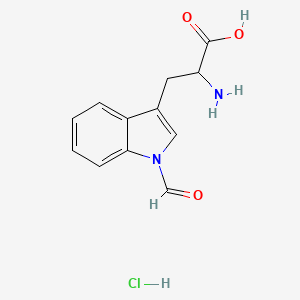
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol typically involves several steps, including the introduction of the benzyloxy, fluoro, and methoxy groups onto the phenyl ring, followed by the attachment of the ethanol moiety. One common synthetic route involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be added using a methylating agent like dimethyl sulfate or methyl iodide.
Ethanol Attachment: The final step involves the reaction of the substituted phenyl compound with an appropriate ethanol derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy, fluoro, and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The benzyloxy group can be cleaved under acidic or basic conditions to yield the corresponding phenol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The benzyloxy, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(3-(Benzyloxy)-2-fluorophenyl)ethanol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(3-(Benzyloxy)-6-methoxyphenyl)ethanol: Lacks the fluorine atom, which may influence its binding affinity and specificity.
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)propanol: Contains a propanol moiety instead of ethanol, which may alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17FO3 |
|---|---|
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
1-(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H17FO3/c1-11(18)15-13(19-2)8-9-14(16(15)17)20-10-12-6-4-3-5-7-12/h3-9,11,18H,10H2,1-2H3 |
InChI-Schlüssel |
VDIAEZXXYSIJDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13388887.png)
![2R-(Hydroxymethyl)-1-[5-(tricyclo[3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol](/img/structure/B13388889.png)

![(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)

![4-[2-[6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13388910.png)


![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)



![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
